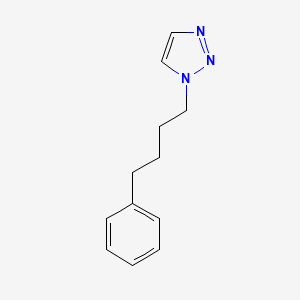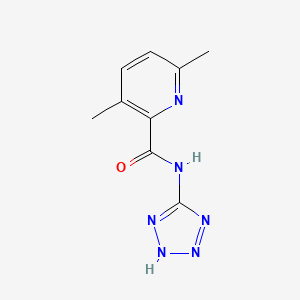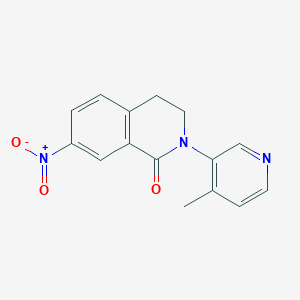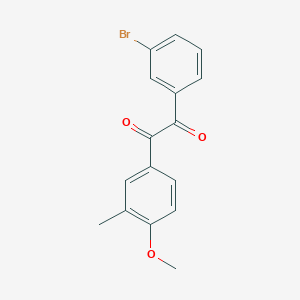
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. This compound features two aromatic rings substituted with bromine, methoxy, and methyl groups, connected by an ethanedione moiety. Such compounds are often of interest in organic synthesis and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 4-methoxy-3-methylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding imine.
Oxidation: The imine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the ethanedione moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-phenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-2-(4-hydroxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C16H13BrO3 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H13BrO3/c1-10-8-12(6-7-14(10)20-2)16(19)15(18)11-4-3-5-13(17)9-11/h3-9H,1-2H3 |
InChI Key |
ZFXAMGKMJVDLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


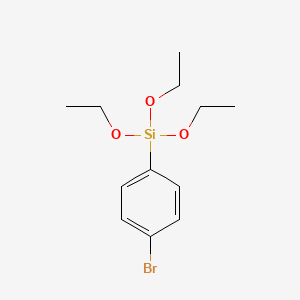
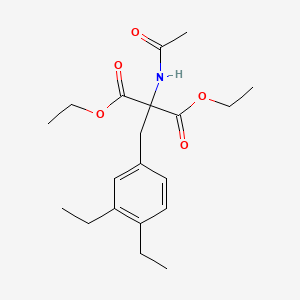
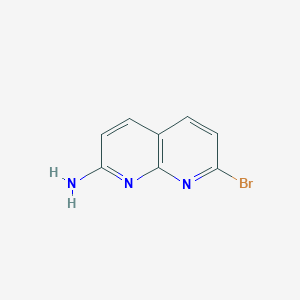
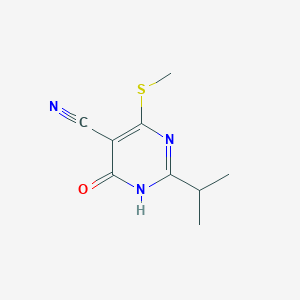

![Ethyl 3-hydroxy-3-([1,1'-biphenyl]-4yl)butanoate](/img/structure/B8273569.png)
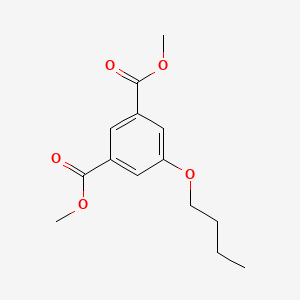
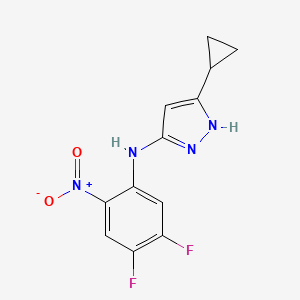
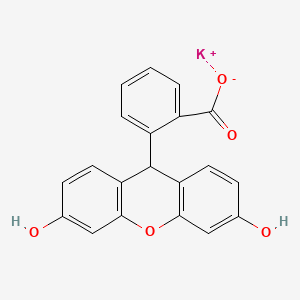
![6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8273599.png)
![1-(Benzo[b]furan-2-yl)but-1-en-3-one](/img/structure/B8273604.png)
